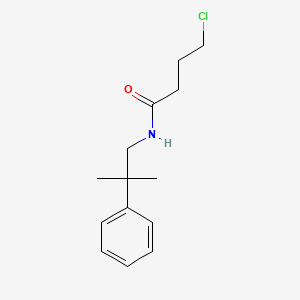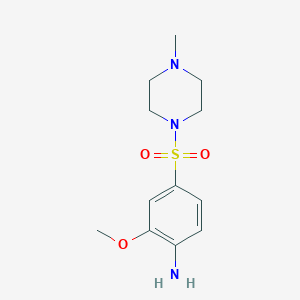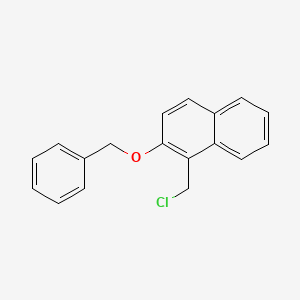
2-(Benzyloxy)-1-(chloromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-(chloromethyl)naphthalene is an organic compound that features a naphthalene ring substituted with a benzyloxy group and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(chloromethyl)naphthalene typically involves the reaction of 2-hydroxynaphthalene with benzyl chloride in the presence of a base to form 2-benzyloxynaphthalene. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-(chloromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 2-(benzyloxy)-1-methylnaphthalene.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-(chloromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities.
Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-(chloromethyl)naphthalene involves its ability to undergo various chemical transformations. The chloromethyl group is reactive and can form covalent bonds with nucleophiles, while the benzyloxy group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)naphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-(Chloromethyl)naphthalene: Lacks the benzyloxy group, limiting its applications in oxidation and reduction reactions.
2-(Methoxy)-1-(chloromethyl)naphthalene: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
2-(Benzyloxy)-1-(chloromethyl)naphthalene is unique due to the presence of both benzyloxy and chloromethyl groups, which provide a combination of reactivity and versatility in chemical transformations. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H15ClO |
|---|---|
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15ClO/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-11H,12-13H2 |
Clave InChI |
GYOHNHCONQLZBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


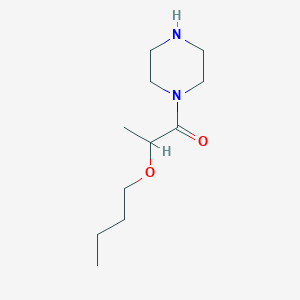
![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
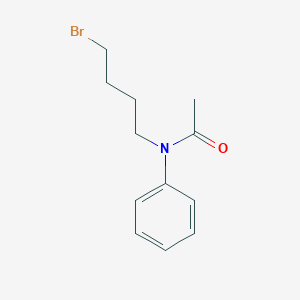
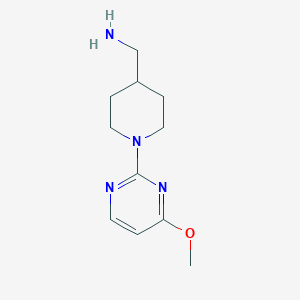
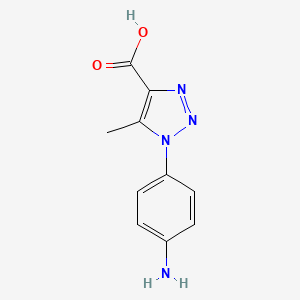
![Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
![N-[4-(hydroxymethyl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13876093.png)

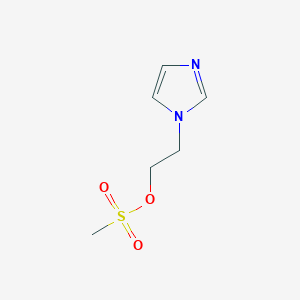
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
